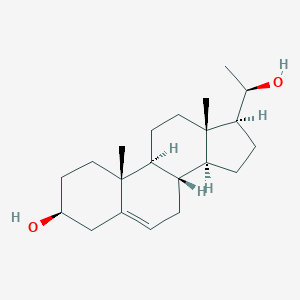

Pregn-5-ene-3beta,20beta-diol

Descripción general

Descripción

KRH3955 es un antagonista potente y selectivo del receptor de quimiocina C-X-C tipo 4 (CXCR4). Este compuesto ha despertado un interés significativo debido a su capacidad para inhibir la unión del factor 1 alfa derivado de células estromales (SDF-1α) a CXCR4, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación científica y médica .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de KRH3955 implica múltiples pasos, comenzando con la preparación de intermediarios clave. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas, incluidas reacciones de acoplamiento y ciclización, en condiciones controladas para garantizar una alta pureza y rendimiento .

Métodos de Producción Industrial

La producción industrial de KRH3955 sigue protocolos estrictos para mantener la consistencia y la calidad. El proceso implica la síntesis a gran escala utilizando condiciones de reacción optimizadas, seguido de pasos de purificación como la cristalización y la cromatografía para obtener el producto final con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

KRH3955 principalmente experimenta interacciones de unión con el receptor CXCR4. No participa en reacciones químicas típicas como la oxidación, la reducción o la sustitución en su función como antagonista de CXCR4 .

Reactivos y Condiciones Comunes

El principal reactivo involucrado en la actividad de KRH3955 es SDF-1α, que inhibe su unión a CXCR4. Las condiciones para estas interacciones son fisiológicas, típicamente ocurren en sistemas biológicos .

Productos Principales Formados

El principal producto de la interacción entre KRH3955 y CXCR4 es la inhibición de la vía de señalización CXCL12-CXCR4, que desempeña un papel crucial en varios procesos celulares .

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, Pregn-5-ene-3beta,20beta-diol is utilized as a precursor for the synthesis of various steroidal compounds. Its unique hydroxylation pattern allows for selective modifications that can lead to the production of bioactive derivatives .

Biology

Hormonal Regulation:

this compound plays a crucial role in hormone biosynthesis. It is involved in the conversion to active hormones such as progesterone and allopregnanolone, influencing reproductive functions and stress responses .

Neurosteroid Activity:

As a neurosteroid, it modulates neurotransmitter activity in the brain, affecting mood and cognitive functions . This makes it a subject of interest in studies related to anxiety and depression.

Medicine

Anti-inflammatory Effects:

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and enzymes such as cyclooxygenase-2 (COX-2) . This suggests its potential in treating inflammatory diseases.

Anticancer Potential:

Emerging studies have demonstrated its ability to induce apoptosis in cancer cell lines, indicating its potential use in cancer therapy . For instance, it has shown effectiveness against HL-60 (promyelocytic leukemia) and HepG2 (hepatocellular carcinoma) cell lines.

Anti-inflammatory Activity

A study investigated the effects of this compound on inflammation markers. Results indicated a significant reduction in TNF-alpha levels when treated with this compound compared to untreated controls .

Cancer Cell Apoptosis

In vitro studies tested this compound on various cancer cell lines. Findings revealed that the compound induced apoptosis through caspase activation pathways, suggesting its potential for cancer treatment .

Mecanismo De Acción

KRH3955 ejerce sus efectos uniéndose al bucle extracelular del receptor CXCR4. Esta unión evita que SDF-1α interactúe con CXCR4, inhibiendo así las vías de señalización posteriores asociadas con la migración celular, la proliferación y la supervivencia . A diferencia de otros antagonistas de CXCR4, KRH3955 no invierte el gradiente de quimiocina CXCL12, pero aún moviliza eficazmente las células progenitoras hematopoyéticas .

Comparación Con Compuestos Similares

Compuestos Similares

AMD3100 (Plerixafor): Otro antagonista de CXCR4 que se une a la región transmembrana de CXCR4 y se utiliza para movilizar células progenitoras hematopoyéticas.

Singularidad de KRH3955

KRH3955 es único en su afinidad de unión y mecanismo de acción. Se une al bucle extracelular de CXCR4 con alta afinidad y una lenta tasa de disociación, lo que lo convierte en un inhibidor altamente potente y selectivo . A diferencia de AMD3100, KRH3955 no invierte el gradiente de CXCL12, lo que sugiere mecanismos moleculares distintos en la movilización de células progenitoras .

Actividad Biológica

Pregn-5-ene-3beta,20beta-diol, also known as 3β,20β-dihydroxy-pregn-5-ene, is a steroid compound that plays a significant role in the biosynthesis of steroid hormones. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is classified as a pregnane derivative characterized by its specific hydroxylation at the 3 and 20 positions. Its molecular formula is C21H34O3. The compound serves as a precursor for other biologically active steroids, including allopregnanolone, which is known for its neuroactive properties.

Biological Activity

1. Steroid Hormone Precursor:

this compound is crucial in the biosynthetic pathway of steroid hormones. It is metabolized into several key hormones that regulate various physiological processes. Notably, it can be converted into progesterone and allopregnanolone through enzymatic reactions involving 20alpha-hydroxy steroid dehydrogenase and 3beta-hydroxy Delta(5)-steroid dehydrogenase .

2. Neuroactive Properties:

Research indicates that allopregnanolone enhances GABA-A receptor function, influencing mood and anxiety levels. This neurosteroid modulates neurotransmitter activity in the brain and has been associated with anxiolytic effects . this compound's role as a precursor to allopregnanolone highlights its significance in neuropharmacology.

3. Role in Reproductive Health:

In reproductive physiology, this compound's conversion to progesterone is vital for maintaining pregnancy. Studies have shown that fluctuations in its levels correlate with various reproductive stages, particularly during parturition when progesterone secretion decreases .

Table 1: Key Research Findings on this compound

Case Study: Allopregnanolone and Mood Disorders

A study investigating the neuroactive effects of allopregnanolone derived from this compound revealed its potential in treating mood disorders. Patients with depression exhibited altered levels of allopregnanolone, suggesting that modulation of this neurosteroid could provide therapeutic benefits .

This compound does not possess a well-defined mechanism of action by itself; rather, its biological activity is primarily mediated through its metabolites:

1. Conversion to Allopregnanolone:

Allopregnanolone acts on GABA-A receptors to enhance inhibitory neurotransmission in the brain . This action contributes to its anxiolytic effects.

2. Influence on Progesterone Levels:

The compound's metabolism influences progesterone levels during the menstrual cycle and pregnancy phases. The regulation of these hormones is crucial for reproductive health and successful gestation .

Propiedades

IUPAC Name |

17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAQQTDJEXMIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.